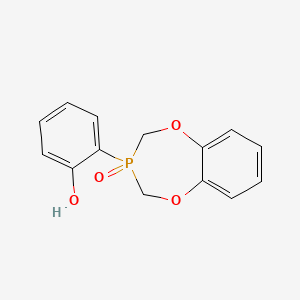
2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol, also known as OBDP, is a phosphorus-containing compound that has received significant attention in scientific research due to its unique structure and potential applications.
Mecanismo De Acción
The mechanism of action of 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways. 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol is its unique structure, which makes it a valuable building block for the synthesis of novel compounds with potential applications in various fields. However, the synthesis of 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol can be challenging and requires specialized equipment and expertise. Additionally, the biological activity of 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol can be affected by factors such as pH, temperature, and solvent conditions, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its catalytic properties for the synthesis of novel compounds. Additionally, the use of 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol as a building block for the synthesis of organic-inorganic hybrid materials and the development of new metal complexes with potential applications in catalysis are promising areas for future research.
Métodos De Síntesis
The synthesis of 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol involves the reaction of 2-hydroxyphenol with phosphorus oxychloride in the presence of a catalyst. The resulting compound is a white crystalline solid that is insoluble in water but soluble in organic solvents.
Aplicaciones Científicas De Investigación
2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol has been shown to exhibit potent antitumor activity against various cancer cell lines. In materials science, 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol has been used as a building block for the synthesis of novel organic-inorganic hybrid materials. In catalysis, 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol has been used as a ligand for the synthesis of metal complexes with potential applications in catalytic reactions.
Propiedades
IUPAC Name |
2-(3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O4P/c15-11-5-1-4-8-14(11)19(16)9-17-12-6-2-3-7-13(12)18-10-19/h1-8,15H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPAWEVPAKEBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC=C2OCP1(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-{1-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B6003960.png)
![6-(benzyloxy)-1-cyclohexyl-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,4-diazepan-2-one](/img/structure/B6003968.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B6003971.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6003983.png)
![7-nitro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6003996.png)
![N-(3-chloro-2-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6004008.png)
![2-[4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6004014.png)
![3-[2-(5-bromo-2-hydroxybenzylidene)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B6004016.png)
![N-[5-(4,5-dimethoxy-2-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylmethanesulfonamide](/img/structure/B6004018.png)
![4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylpentyl)morpholine](/img/structure/B6004030.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B6004032.png)
![N-(4-chlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6004041.png)
![1-ethyl-4-[2-(3-methoxyphenoxy)ethyl]-2,3-piperazinedione](/img/structure/B6004046.png)
![7-(2,2-dimethylpropyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6004057.png)